(R)-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
®-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with a unique structure that includes a benzyloxy group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with benzyl alcohol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl derivatives of the pyrrolidine ring.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including analgesic and antihypoxic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the pyrrolidine ring.
Benzofuran derivatives: These compounds have a benzofuran ring instead of a benzyloxy group and exhibit different biological activities.
Uniqueness
®-1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both a benzyloxy group and a pyrrolidine ring
Properties
Molecular Formula |
C12H13NO4 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
(3R)-5-oxo-1-phenylmethoxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c14-11-6-10(12(15)16)7-13(11)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1 |
InChI Key |
WDFHLEMSQSCONQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1[C@H](CN(C1=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(CN(C1=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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